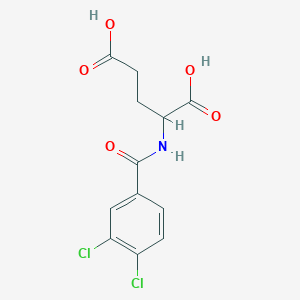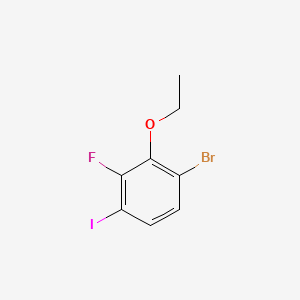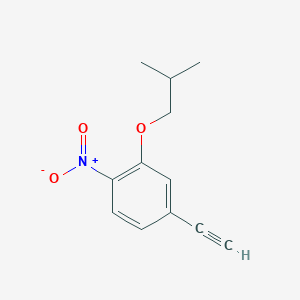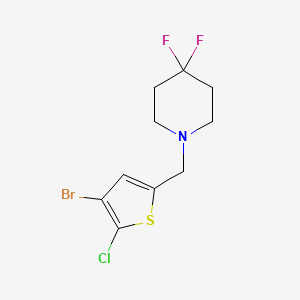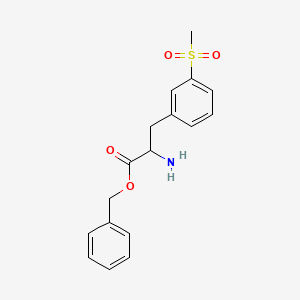![molecular formula C36H68FeP2 B14767283 (S)-1-[(S)-1-(Di-tert-butylphosphino)ethyl]-2-[2-(di-tertbutylphosphino)phenyl]ferrocene](/img/structure/B14767283.png)
(S)-1-[(S)-1-(Di-tert-butylphosphino)ethyl]-2-[2-(di-tertbutylphosphino)phenyl]ferrocene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-[(S)-1-(Di-tert-butylphosphino)ethyl]-2-[2-(di-tert-butylphosphino)phenyl]ferrocene is an organophosphine compound that features a ferrocene backbone with phosphine substituents. Organophosphine compounds are widely used in various fields of chemistry, particularly in catalysis and coordination chemistry, due to their ability to form stable complexes with transition metals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-[(S)-1-(Di-tert-butylphosphino)ethyl]-2-[2-(di-tert-butylphosphino)phenyl]ferrocene typically involves the following steps:
Preparation of the Ferrocene Backbone: The ferrocene backbone can be synthesized through the reaction of cyclopentadienyl anion with iron(II) chloride.
Introduction of Phosphine Groups: The phosphine groups can be introduced through a series of substitution reactions, where the ferrocene derivative reacts with di-tert-butylphosphine under specific conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems is common to achieve consistent results.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the phosphine groups are oxidized to phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The compound can participate in substitution reactions, where the phosphine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphine compounds.
Substitution: New organophosphine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Coordination Chemistry: It forms stable complexes with transition metals, which are studied for their unique properties.
Biology and Medicine
Drug Development: Organophosphine compounds are explored for their potential in drug development due to their ability to interact with biological molecules.
Industry
Material Science: The compound is used in the development of new materials with specific electronic and magnetic properties.
Mecanismo De Acción
The mechanism by which (S)-1-[(S)-1-(Di-tert-butylphosphino)ethyl]-2-[2-(di-tert-butylphosphino)phenyl]ferrocene exerts its effects involves the coordination of the phosphine groups to transition metals. This coordination can alter the electronic properties of the metal center, facilitating various catalytic processes. The ferrocene backbone provides stability and rigidity to the overall structure.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: Another widely used organophosphine ligand.
1,1’-Bis(diphenylphosphino)ferrocene: A similar ferrocene-based ligand with diphenylphosphine groups.
Uniqueness
(S)-1-[(S)-1-(Di-tert-butylphosphino)ethyl]-2-[2-(di-tert-butylphosphino)phenyl]ferrocene is unique due to its specific substitution pattern and the presence of bulky di-tert-butylphosphine groups, which can influence its steric and electronic properties, making it suitable for specific catalytic applications.
Propiedades
Fórmula molecular |
C36H68FeP2 |
|---|---|
Peso molecular |
618.7 g/mol |
Nombre IUPAC |
carbanide;cyclopentane;ditert-butyl-[2-[2-[(1S)-1-ditert-butylphosphanylethyl]cyclopentyl]phenyl]phosphane;iron(2+) |
InChI |
InChI=1S/C29H52P2.C5H10.2CH3.Fe/c1-21(30(26(2,3)4)27(5,6)7)22-18-16-19-23(22)24-17-14-15-20-25(24)31(28(8,9)10)29(11,12)13;1-2-4-5-3-1;;;/h14-15,17,20-23H,16,18-19H2,1-13H3;1-5H2;2*1H3;/q;;2*-1;+2/t21-,22?,23?;;;;/m0..../s1 |
Clave InChI |
KHVAVAMPKRQFRC-BXJZGYGWSA-N |
SMILES isomérico |
[CH3-].[CH3-].C[C@@H](C1CCCC1C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe+2] |
SMILES canónico |
[CH3-].[CH3-].CC(C1CCCC1C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


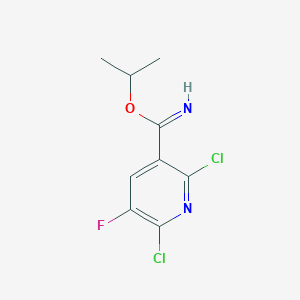
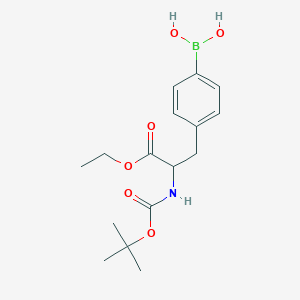
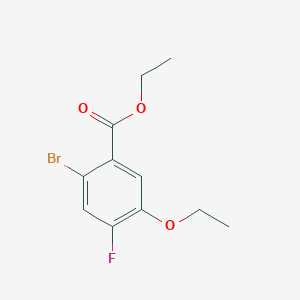
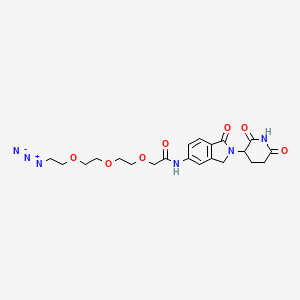

![1,2,3,3-Tetramethylbenzo[e]indol-3-ium;iodide](/img/structure/B14767224.png)
![(S)-N,N-Dimethyl-[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B14767239.png)
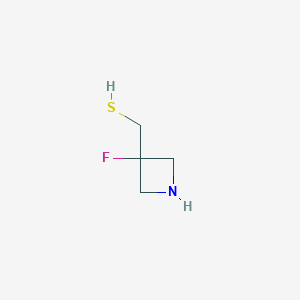
![(1R)-Dicyclohexyl(2'-(diphenylphosphino)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B14767253.png)
